p-Aminophenylacetyl-Thr-Lys-Pro-Arg
Description
The compound you’re asking about is a complex amino acid. Amino acids are compounds containing an amino group (-NH2) and a carboxylic acid group (-COOH). The biologically important amino acids have the amino group attached to the carbon atom next door to the -COOH group . This compound seems to be a highly substituted amino acid with multiple amine and carboxylic acid groups.
Physical and Chemical Properties Analysis
Amino acids are generally soluble in water and insoluble in non-polar organic solvents such as hydrocarbons . They are crystalline solids with high melting points, often in the 200 - 300°C range . This is due to the presence of both a basic amine group and an acidic carboxylic acid group, which can form a zwitterion, a compound with no overall electrical charge, but which contains separate parts which are positively and negatively charged .Properties
IUPAC Name |
2-[[1-[6-amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJHKZQCNVQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399149 | |
Record name | 4-Aminophenylacetyl-Tuftsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63147-94-4 | |
Record name | 4-Aminophenylacetyl-Tuftsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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